molecular formula C24H27NO4 B3475581 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide

2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide

Cat. No.: B3475581
M. Wt: 393.5 g/mol
InChI Key: ZSEYYPAFSXDJFB-UHFFFAOYSA-N
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Description

2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a benzyl group at position 3, methyl groups at positions 4 and 7, and an N,N-diethylacetamide moiety linked via an ether bridge at position 3. The compound’s structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 3.5) and a molecular weight of 437.5 g/mol. Its synthesis likely involves conjugate addition or nucleophilic substitution reactions, as evidenced by analogous protocols for related chromene-based acetamides (e.g., ethyl 3-oxo-2-(2,5-dioxo derivatives) . The diethylacetamide group enhances solubility in organic solvents and may influence bioactivity through hydrogen-bonding interactions .

Properties

IUPAC Name

2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-5-25(6-2)22(26)15-28-20-12-16(3)13-21-23(20)17(4)19(24(27)29-21)14-18-10-8-7-9-11-18/h7-13H,5-6,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEYYPAFSXDJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC(=CC2=C1C(=C(C(=O)O2)CC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Benzylation: The chromen-2-one core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Acylation: The benzylated chromen-2-one is acylated with N,N-diethylacetamide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chroman derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core can interact with various biological pathways, leading to its observed biological activities. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of coumarin and chromene derivatives functionalized with acetamide groups. Below is a detailed comparison with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Applications Key References
2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide Chromen-2-one 3-Benzyl, 4,7-dimethyl, 5-oxyacetamide Not explicitly reported; inferred anticancer potential
(E)-2-(3-Benzyl-4,4-dimethyl-2-oxooxazolidin-5-ylidene)-N,N-diethylacetamide Oxazolidinone 3-Benzyl, 4,4-dimethyl, acetamide Induces apoptosis in MCF-7/HeLa cells via ROS/mitochondrial pathways
2-(5,7-Diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide Pyrazolopyrimidine Diethylpyrimidine, fluoroethoxy phenyl TSPO ligand for cancer imaging
N-(2-Substituted-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Thiazolidinone-chromene Chromene-7-oxyacetamide, thiazolidinone Antimicrobial/antifungal activity
N-(Benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide Benzodioxole Benzylthioacetamide, benzodioxole Plant growth modulation (Arabidopsis)

Key Observations:

Structural Diversity: The target compound’s chromen-2-one core distinguishes it from oxazolidinone (e.g., OI ) and pyrazolopyrimidine derivatives (e.g., TSPO ligand ). The diethylacetamide group is conserved across several analogs, suggesting its role in modulating solubility and pharmacokinetics. N,N-Diethylacetamide exhibits rotational flexibility, which may influence conformational stability in target binding .

Biological Activity: While direct data on the target compound’s bioactivity are lacking, structurally related molecules demonstrate significant anticancer (e.g., OI induces apoptosis via ROS ) and diagnostic applications (e.g., TSPO ligand ). Thiazolidinone-chromene hybrids (e.g., compounds 3a-l ) show antimicrobial activity, highlighting the therapeutic versatility of acetamide-functionalized chromenes.

Synthetic Methodologies: The target compound’s ether-linked acetamide group may be synthesized via nucleophilic substitution, akin to methods for N-(benzo[d][1,3]dioxol-5-yl) derivatives . In contrast, oxazolidinone derivatives (e.g., OI) require palladium-catalyzed oxidative carbonylation, underscoring the role of heterocyclic cores in dictating synthetic complexity .

Research Findings and Mechanistic Insights

  • Anticancer Potential: OI, a structural analog, triggers mitochondrial apoptosis by elevating ROS and caspase-9 activity . The target compound’s chromene core may similarly interact with redox-sensitive pathways.
  • Conformational Dynamics : Amide rotation in N,N-diethylacetamide occurs on the millisecond timescale, which may impact binding kinetics in bioactive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide

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